

Application Note: Spectrophotometric Determination of Delphinidin 3-Glucoside Chloride Concentration

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Compound of Interest

Compound Name: *Delphinidin 3-glucoside chloride*

Cat. No.: *B10765387*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin 3-glucoside chloride is a naturally occurring anthocyanin responsible for the vibrant blue and purple hues in many flowers, fruits, and vegetables.[1] As a potent antioxidant, it is of significant interest in the fields of food science, pharmacology, and drug development for its potential health benefits, including anti-inflammatory and anti-cancer properties.[2] Accurate quantification of **delphinidin 3-glucoside chloride** is crucial for quality control, formulation development, and efficacy studies. This application note provides a detailed protocol for the spectrophotometric determination of **delphinidin 3-glucoside chloride** concentration using the pH differential method, a widely recognized and reliable technique for measuring total monomeric anthocyanins.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **delphinidin 3-glucoside chloride** is essential for its accurate quantification.

Property	Value	Source
IUPAC Name	(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride	[4]
Synonyms	Delphinidin-3-O-glucoside, Delphinin, Myrtillin	[1][5][6]
Molecular Formula	C ₂₁ H ₂₁ O ₁₂ · Cl	[1][4]
Molecular Weight	500.8 g/mol	[1][4][5]
UV-Vis λ _{max}	279, 353, 541 nm	[1]
Appearance	Dark red/purple crystalline solid or powder	[1][4]
Solubility	DMSO: 10 mg/mL, DMF: 1.5 mg/mL, PBS (pH 7.2): 0.2 mg/mL. Highly water-soluble.	[1][4]
Storage	Store at -20°C in the dark.	[1][4]

Experimental Protocol: pH Differential Method

The pH differential method is based on the structural transformation of the anthocyanin molecule as a function of pH. In acidic conditions (pH 1.0), the flavylium cation form is colored, while at a slightly acidic pH (pH 4.5), the hemiketal form is colorless.[3] The difference in absorbance at the λ_{max} in the visible region between the two pH values is proportional to the concentration of monomeric anthocyanins.

Materials and Reagents

- **Delphinidin 3-glucoside chloride** standard (purity ≥97%)[4]
- Potassium chloride (KCl)

- Sodium acetate ($\text{CH}_3\text{COONa} \cdot 3\text{H}_2\text{O}$)
- Hydrochloric acid (HCl), concentrated
- Distilled or deionized water
- Methanol (optional, for initial sample extraction)
- UV-Vis Spectrophotometer
- 1 cm pathlength cuvettes
- Volumetric flasks and pipettes
- pH meter

Reagent Preparation

- pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (± 0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.[3]
- pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of $\text{CH}_3\text{COONa} \cdot 3\text{H}_2\text{O}$ in approximately 960 mL of distilled water. Adjust the pH to 4.5 (± 0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.[3]

Sample Preparation

- Standard Stock Solution: Accurately weigh a known amount of **delphinidin 3-glucoside chloride** standard and dissolve it in pH 1.0 buffer to prepare a stock solution of a known concentration (e.g., 100 $\mu\text{g/mL}$).
- Working Standards: Prepare a series of working standards by diluting the stock solution with pH 1.0 buffer to achieve a range of concentrations that will be used to generate a standard curve.
- Sample Extraction (if applicable): For solid samples, such as plant material, an extraction step is necessary. A common method involves homogenizing the sample in an acidified

methanol solution (e.g., methanol:water:HCl, 79:20:1, v/v/v).[7] The extract should then be centrifuged to remove solid debris.[7] The supernatant can then be diluted with the appropriate buffers.

Spectrophotometric Measurement

- Prepare two dilutions of each standard and sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be the same for both pH values and should be chosen so that the absorbance at the λ_{max} is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[3]
- Allow the solutions to equilibrate for at least 15 minutes.
- Set the spectrophotometer to measure absorbance at the λ_{max} of delphinidin 3-glucoside in the visible range (approximately 520-541 nm) and at 700 nm to correct for haze.[1][3] The absorbance at 520 nm is a commonly used wavelength for total anthocyanin quantification.[8][9]
- Use the pH 1.0 and pH 4.5 buffers as blanks for their respective sample dilutions.
- Measure the absorbance of each diluted standard and sample at both wavelengths.

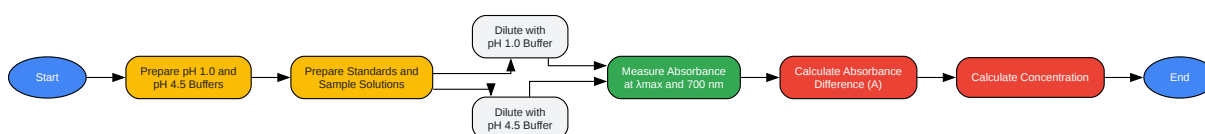
Data Analysis

- Calculate the absorbance difference (A) for each standard and sample using the following formula:
 - $A = (A_{\lambda_{\text{max}}} - A_{700\text{nm}})_{\text{pH 1.0}} - (A_{\lambda_{\text{max}}} - A_{700\text{nm}})_{\text{pH 4.5}}$
- Standard Curve Method:
 - Plot the absorbance difference (A) of the working standards against their known concentrations.
 - Perform a linear regression to obtain the equation of the line ($y = mx + c$), where y is the absorbance difference, x is the concentration, m is the slope, and c is the y-intercept.

- Use the equation to calculate the concentration of **delphinidin 3-glucoside chloride** in the unknown samples based on their measured absorbance difference.
- Molar Absorptivity Method:
 - The concentration of **delphinidin 3-glucoside chloride** can also be calculated using the Beer-Lambert law:
 - $\text{Concentration (mg/L)} = (A \times \text{MW} \times \text{DF} \times 1000) / (\epsilon \times l)$
 - Where:
 - A = Absorbance difference
 - MW = Molecular weight of **delphinidin 3-glucoside chloride** (500.8 g/mol)^{[1][4][5]}
 - DF = Dilution factor
 - ϵ = Molar absorptivity of **delphinidin 3-glucoside chloride** (in $\text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$). Note: The specific molar absorptivity for delphinidin 3-glucoside is not readily available in the provided search results. A general extinction coefficient for anthocyanins is $33,000 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$.^[7] For the most accurate results, it is recommended to either determine the molar absorptivity experimentally using a pure standard or consult specialized literature.
 - l = Pathlength of the cuvette (typically 1 cm)

Visualizations

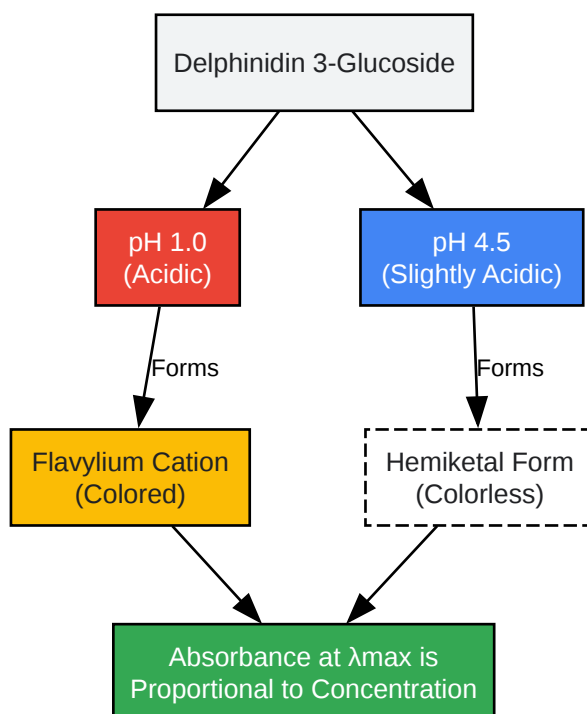
Experimental Workflow



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Caption: Workflow for the spectrophotometric determination of **delphinidin 3-glucoside chloride**.

Logical Relationship of the pH Differential Method



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Caption: Principle of the pH differential method for anthocyanin quantification.

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